molecular formula C20H23NO3 B12600197 1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 885096-37-7

1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B12600197
CAS No.: 885096-37-7
M. Wt: 325.4 g/mol
InChI Key: AMXWDQSUZYKNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.

    Introduction of the Ethanone Group: The morpholine derivative can then be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent to form the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for 1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylmorpholin-2-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.

    1-(4-Benzylmorpholin-2-yl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure with the methoxy group in a different position.

Uniqueness

1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature might confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

885096-37-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H23NO3/c1-23-19-10-6-5-9-17(19)13-18(22)20-15-21(11-12-24-20)14-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3

InChI Key

AMXWDQSUZYKNAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.